
4-benzyl-5-oxo-N-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring, followed by the attachment of the benzyl, thiophenyl, and carboxamide groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various experimental techniques .Applications De Recherche Scientifique
Antiviral Activity
The indole nucleus, which is structurally similar to the core structure of “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide”, has been found to possess significant antiviral properties . Derivatives of indole have been synthesized and tested against various viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities. This suggests that our compound of interest could potentially be modified to enhance its antiviral capabilities and could contribute to the development of new antiviral drugs.
Anti-Inflammatory Activity
Indole derivatives are also known for their anti-inflammatory effects . Given the structural similarities, “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” could be explored for its anti-inflammatory potential. This application could be particularly valuable in the treatment of chronic inflammatory diseases and could lead to the synthesis of new anti-inflammatory agents.
Anticancer Potential
Compounds with an indole base have been associated with anticancer activities . The ability to bind with high affinity to multiple receptors makes them suitable candidates for cancer therapy. Research into the modification of “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” could uncover new pathways for the treatment of various cancers.
Antimicrobial Properties
The thiazole ring, which is part of the chemical structure of our compound, exhibits a broad spectrum of biological activities, including antimicrobial properties . This suggests that “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” could be used as a scaffold for developing new antimicrobial drugs that could combat resistant strains of bacteria and other pathogens.
Neuroprotective Effects
Thiazole derivatives have been identified as having neuroprotective effects . This opens up the possibility of using “4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” in the development of treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, by protecting neuronal cells from damage.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like factor xa (fxa) in the blood coagulation pathway .
Mode of Action
Similar compounds have been known to interact with their targets through mechanisms such as oxidative addition and transmetalation .
Biochemical Pathways
Related compounds have been known to affect pathways such as the blood coagulation pathway .
Pharmacokinetics
Similar compounds have been found to have excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to have antithrombotic effects .
Action Environment
Similar compounds have been found to be stable and readily prepared, making them environmentally benign .
Propriétés
IUPAC Name |
4-benzyl-5-oxo-N-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16-12-22-11-15(17(21)18-9-14-7-4-8-23-14)19(16)10-13-5-2-1-3-6-13/h1-8,15H,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQXPLLOQLUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2999578.png)
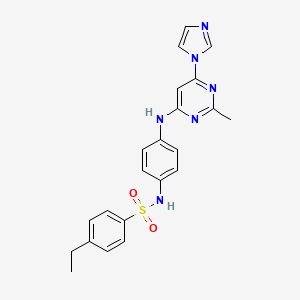
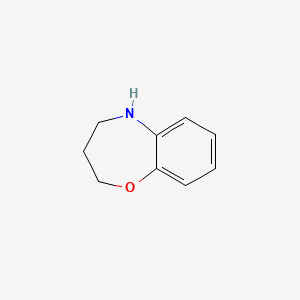
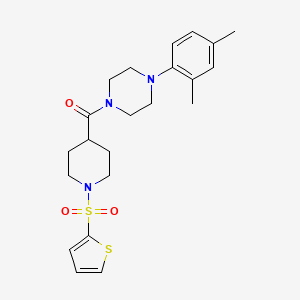
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)
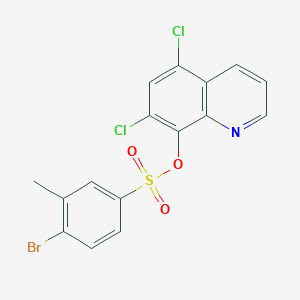
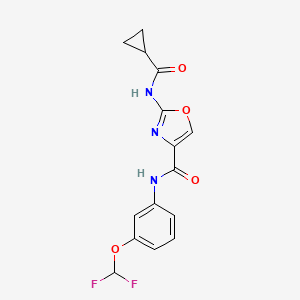


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2999595.png)
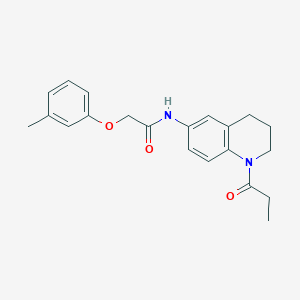
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2999598.png)